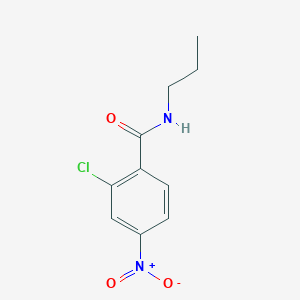

2-chloro-4-nitro-N-propylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClN2O3 |

|---|---|

Molecular Weight |

242.66 g/mol |

IUPAC Name |

2-chloro-4-nitro-N-propylbenzamide |

InChI |

InChI=1S/C10H11ClN2O3/c1-2-5-12-10(14)8-4-3-7(13(15)16)6-9(8)11/h3-4,6H,2,5H2,1H3,(H,12,14) |

InChI Key |

RUTZAPJQKZLQDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

General Context of Substituted Benzamide Derivatives

Significance of Benzamide (B126) Scaffolds in Modern Organic Chemistry

The benzamide scaffold, a derivative of benzoic acid with the chemical formula C₇H₇NO, is a cornerstone in the field of organic chemistry. wikipedia.org These structures are not merely simple organic molecules; they are fundamental building blocks in the synthesis of a vast array of more complex compounds. researchgate.net Their utility is highlighted by their presence in numerous pharmaceutical products, where they play a crucial role in the drug's interaction with biological targets. researchgate.netontosight.ai Approximately 25% of active pharmaceutical ingredients feature an amide scaffold, a testament to its importance. researchgate.net

Benzamides are prized for their stability, their capacity to act as both hydrogen bond donors and acceptors, and their relatively neutral charge. researchgate.net These characteristics are central to many biological processes, making benzamide derivatives frequent subjects of research and development in medicinal chemistry. researchgate.net The synthesis of these compounds is a well-explored area of chemistry, with established methods including the hydrolysis of aromatic nitriles and the interconversion of carboxylic acid derivatives. researchgate.net

The versatility of the benzamide structure allows for extensive research into its derivatives, which have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researchgate.netnih.gov

Overview of Halogenated and Nitrated Organic Compounds in Academic Research

Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of significant interest in industrial and academic research. libretexts.orgnih.gov These compounds have found application as solvents, refrigerants, and intermediates in the production of polymers and pesticides. libretexts.orgnoaa.gov The inclusion of halogens can profoundly alter a molecule's physical and chemical properties, such as its reactivity and lipophilicity. ontosight.ai However, the stability and widespread use of many halogenated compounds have led to concerns about their environmental persistence and potential for bioaccumulation. nih.govnoaa.govresearchgate.net

Similarly, nitrated organic compounds, which contain one or more nitro groups (-NO₂), are a significant class of molecules in chemical research. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of a molecule. This property is often exploited to enhance biological activity. For instance, nitrated compounds have been investigated for their efficacy as antimicrobial and antifungal agents. nih.gov In some cases, the introduction of a nitro group into a molecular structure has been shown to increase its antitumoral effects, making these compounds promising candidates for the development of new anticancer drugs. nih.gov

Role of N-Alkylated Benzamides in Structural Diversification for Chemical Applications

The process of N-alkylation, which involves the attachment of an alkyl group to the nitrogen atom of an amide, is a critical strategy for the structural diversification of benzamides. researchgate.net This modification allows for the fine-tuning of a molecule's properties, which is essential for creating new bioactive compounds and advanced materials. researchgate.netnih.gov

Modern synthetic methods, such as the "borrowing hydrogen" approach, have made the N-alkylation of amides more efficient and environmentally friendly. researchgate.netnih.gov This catalytic process often utilizes transition metals like palladium or manganese and allows for the use of alcohols as alkylating agents, with water being the only byproduct. researchgate.netacs.org The ability to introduce a wide variety of alkyl groups onto the benzamide nitrogen provides chemists with a powerful tool for generating extensive libraries of compounds for screening in drug discovery and materials science. nih.gov The reaction conditions can be optimized to accommodate a broad range of substrates, including those with sensitive functional groups. nih.govacs.org

Synthesis Methodologies for 2 Chloro 4 Nitro N Propylbenzamide and Analogues

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic approach to 2-chloro-4-nitro-N-propylbenzamide involves the logical disconnection of the target molecule to identify readily available starting materials. The most apparent disconnection is at the amide C-N bond. This cleavage simplifies the structure into two key precursors:

2-chloro-4-nitrobenzoic acid : This is the carboxylic acid component that provides the substituted benzene (B151609) ring.

Propylamine (B44156) : This is the amine component that forms the N-propyl group of the final amide.

This analysis establishes that the primary synthetic challenge lies in the efficient preparation of 2-chloro-4-nitrobenzoic acid and its subsequent coupling with propylamine.

Synthesis of Halogenated Benzoic Acid Derivatives

The core of the target molecule is the 2-chloro-4-nitrobenzoic acid scaffold. Its synthesis, along with that of similar structures, can be achieved through various routes starting from different aromatic precursors.

2-chloro-4-nitrobenzoic acid (IUPAC Name: 2-chloro-4-nitrobenzoic acid; CAS Number: 99-60-5) is a known chemical compound used as a pharmaceutical intermediate. google.comnih.govsigmaaldrich.comchemspider.com It has been noted as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent. nih.gov Several methods for its synthesis have been documented.

One patented method involves starting with 2-chloro-4-nitro-6-hydroxy-isopropylbenzene. google.com The process includes reacting this precursor with N-methylmorpholine and tetra-n-propyl titanate, followed by reflux, cooling, filtration, and pH adjustment with oxalic acid to precipitate the final product. google.com

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | 3 mol 2-chloro-4-nitro-6-hydroxy-isopropylbenzene, 6 mol N-methylmorpholine (85%); 46°C, 190 rpm, 70 min | Initial reaction setup |

| 2 | Add 6 mol tetra-n-propyl titanate; raise temperature to 55°C; reflux for 110 min | Formation of intermediate complex |

| 3 | Cool to 15°C; filter solid | Precipitation and isolation of solid |

| 4 | Wash solid with allylamine (B125299) solution (76%); adjust pH to 4 with oxalic acid solution (35%) | Washing and acidification |

| 5 | Cool to 8°C; filter crystals; wash with methyl salicylate (B1505791) solution (96%); dehydrate with anhydrous calcium sulfate | Crystallization, final washing, and drying |

| Result | 385.92g of 2-chloro-4-nitrobenzoic acid (96% yield) |

Another synthetic strategy begins with toluene (B28343). chegg.com This multi-step process requires blocking the para position via nitration, followed by chlorination and subsequent oxidation of the toluene methyl group to yield the carboxylic acid. chegg.com

The synthesis of analogs of this compound necessitates access to a variety of substituted benzoic acids. The synthetic principles are often similar, involving electrophilic aromatic substitution and oxidation reactions. For instance, the isomeric 4-chloro-2-nitrobenzoic acid can be synthesized from benzene. quora.com One pathway involves the Friedel-Crafts alkylation of benzene to form toluene, followed by nitration to yield a mixture of o-nitrotoluene and p-nitrotoluene. quora.com The o-nitrotoluene is then separated and oxidized with a strong agent like potassium permanganate (B83412) (KMnO₄) to produce 2-nitrobenzoic acid, which can then be chlorinated. quora.com An alternative route to 4-chloro-2-nitrobenzoic acid involves a sequence of chlorination, nitration, cyanation (via an SNAr reaction), and finally, hydrolysis of the nitrile group. quora.com

General methods have also been developed for a class of 2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids . googleapis.com These compounds are useful intermediates for herbicides. googleapis.com The process typically starts with the corresponding 2-(chloro, bromo or nitro)-4-(chlorosulfonyl)benzoic acid, which is then subjected to further reactions to install the alkylsulfonyl group. googleapis.com

Amidation Reactions for Benzamide (B126) Formation

The final key step in synthesizing this compound is the formation of the amide bond between 2-chloro-4-nitrobenzoic acid and propylamine. This can be accomplished through direct protocols, usually involving activation of the carboxylic acid, or through the use of coupling reagents.

A standard and robust method for forming the amide bond is to first convert the carboxylic acid into a more reactive acyl chloride. 2-chloro-4-nitrobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to produce 2-chloro-4-nitrobenzoyl chloride . googleapis.com

This highly reactive intermediate can then be directly treated with propylamine. The reaction is typically performed in an inert solvent, and a base such as triethylamine (B128534) or pyridine (B92270) is often added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. mdpi.com This general Schotten-Baumann reaction condition is widely used for the synthesis of amides from acyl chlorides and amines due to its efficiency and speed. mdpi.com

Modern synthetic chemistry often favors one-pot amidation reactions that avoid the isolation of the acyl chloride intermediate. These methods utilize coupling reagents that activate the carboxylic acid in situ. A widely used and effective strategy involves carbodiimides, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often in combination with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com

In a typical procedure analogous to the target synthesis, the substituted benzoic acid (2-chloro-4-nitrobenzoic acid) is dissolved in a solvent like dichloromethane (B109758) (DCM) with EDCI and a catalytic amount of DMAP. chemicalbook.com After a brief stirring period to allow for the formation of the activated acid species, propylamine is added to the mixture. The reaction proceeds at ambient temperature to form this compound. chemicalbook.com The workup generally involves washing with water and extracting the product with an organic solvent. chemicalbook.com

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | Substituted benzoic acid, EDCI, DMAP in dichloromethane (DCM); stir at 20°C for 30 min | In situ activation of the carboxylic acid |

| 2 | Add amine (e.g., propylamine); stir at 20°C for 16 h | Nucleophilic attack by the amine to form the amide bond |

| 3 | Pour into water, extract with DCM, dry organic phase with Na₂SO₄, filter, and concentrate | Workup and isolation of the final benzamide product |

Solvent and Temperature Optimization for Amide Bond Formation

The formation of the amide bond between a carboxylic acid (like 2-chloro-4-nitrobenzoic acid) and an amine (like n-propylamine) is a critical step in the synthesis of this compound. The efficiency and yield of this reaction are highly dependent on the choice of solvent and the reaction temperature.

The success of amide bond formation hinges on optimizing various factors, including temperature, solvent, and reactant concentration. numberanalytics.com Higher temperatures generally accelerate the reaction rate, but can also promote side reactions or the decomposition of sensitive molecules. numberanalytics.com The solvent plays a crucial role by solubilizing reactants and stabilizing transition states. numberanalytics.com Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) are frequently used. numberanalytics.comucl.ac.uk However, there is a growing interest in greener solvents, like water, to create more environmentally friendly processes. researchgate.net

For instance, studies on the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, an analogue, were conducted in dichloromethane. The reaction involved combining 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride, followed by the addition of triethylamine. mdpi.com This Schotten-Baumann reaction condition facilitates a rapid and straightforward method for creating the amide bond. mdpi.com In another example, the synthesis of 2-Chloro-N-(4-nitrophenyl)benzamide was achieved by dissolving 2-chlorobenzoic acid in dichloromethane (DCM) with coupling agents EDCI and DMAP, followed by the addition of 4-nitroaniline (B120555), with the reaction proceeding at ambient temperature for 16 hours. chemicalbook.com

Research into solvent-free amide bond formation has shown promising results. One study optimized the reaction between benzoic acid and benzylamine (B48309) using methoxysilanes as coupling agents. It was found that at 120°C for 7 hours, a 99% yield could be achieved, whereas the reaction at 80°C resulted in very low yields. rsc.org This highlights the critical interplay between temperature and reaction time in achieving optimal outcomes. Similarly, ruthenium-catalyzed dehydrogenative coupling of alcohols and amines to form amides has been shown to be effective at lower temperatures, such as refluxing in diethyl ether (34.6°C), which is a significant improvement over traditional methods requiring reflux in higher-boiling solvents like toluene. nih.gov

Table 1: Effect of Temperature and Coupling Agent on Amide Synthesis

This table illustrates the optimization of reaction conditions for the formation of N-benzylbenzamide from benzoic acid and benzylamine, as described in a solvent-free approach.

| Coupling Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetramethoxysilane | 120 | 7 | 81 | rsc.org |

| (3-Aminopropyl)trimethoxysilane | 120 | 7 | 85 | rsc.org |

| Neopentasilane | 80 | - | Low | rsc.org |

| Neopentasilane | 120 | 7 | 99 | rsc.org |

Regioselective Functionalization Strategies

The specific substitution pattern of this compound, with a chloro group at position 2 and a nitro group at position 4, requires precise control during synthesis. This is achieved through regioselective functionalization strategies, where the directing effects of existing substituents on the aromatic ring are harnessed to install new functional groups at desired positions.

Introduction of Nitro Groups (e.g., nitration of benzamide intermediates)

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. The position of nitration is dictated by the electronic properties of the substituents already present on the ring. For a precursor to this compound, such as 2-chlorobenzamide, the chloro group is an ortho-, para-director, while the amide group is also an ortho-, para-director. However, the chloro group is deactivating, and the interplay between these groups will guide the incoming nitro group.

To achieve the desired 4-nitro substitution, nitration is often performed on a precursor like 2-chlorobenzoic acid before the amide bond is formed. Alternatively, direct nitration of a benzamide scaffold can be controlled using specific reagents. Studies have shown that ultrasonically assisted nitration reactions can proceed with high regioselectivity for various aromatic compounds. scirp.org The use of different nitrating agents can also lead to different regiochemical outcomes. For example, classical nitration with KNO₃-H₂SO₄ on certain heterocyclic systems primarily yields the 9-nitro product, whereas using tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) results in exclusive nitration at the 3-position. nih.gov For simpler systems like N-phenyl carboxamides, methods using bismuth nitrate (B79036) in acetic anhydride have been developed for regioselective ortho-nitration. researchgate.net

Introduction of Chloro Groups (e.g., chlorination of precursors)

The introduction of a chlorine atom at the 2-position relative to the amide group also relies on regioselective methods. If starting from 4-nitroaniline, chlorination can be performed to yield 2-chloro-4-nitroaniline (B86195) as a precursor. chemicalbook.com A general procedure for this involves dissolving 4-nitroaniline in acetonitrile (B52724) and adding N-chloro-N-(phenylsulfonyl)benzenesulfonamide, which acts as the chlorinating agent, to achieve a high yield of the monochlorinated product. chemicalbook.com

Direct chlorination of benzamide derivatives is also possible. The kinetics and mechanisms of chlorination have been studied for several amides, including N-propylbenzamide. nih.gov These reactions typically involve hypochlorite (B82951) as the reactive species, leading to the formation of N-chloramides. nih.gov For regioselective C-H chlorination on the aromatic ring, specific reagents and conditions are necessary. For instance, the reaction of N-benzoylvaline methyl ester with sulphuryl chloride has been shown to produce a β-chlorovaline derivative with high regioselectivity. rsc.org While this applies to an amino acid derivative, the principles of directing chlorination to a specific carbon atom are relevant.

Post-Synthetic Modifications and Derivatization Pathways

Once the core this compound scaffold is synthesized, it can be further modified to create a library of related compounds. These modifications can occur at the amide nitrogen or on the aromatic ring.

N-Alkylation and Acylation of Benzamide Scaffolds

N-alkylation involves the addition of an alkyl group to the nitrogen atom of the amide. While the target molecule already contains an N-propyl group, this methodology is crucial for creating analogues with different N-substituents. A cobalt-nanoparticle-catalyzed protocol has been developed for the efficient N-alkylation of benzamides using alcohols as the alkylating agents. nih.gov This method demonstrates broad substrate scope, tolerating various functional groups on the aromatic ring of the benzyl (B1604629) alcohol. nih.gov Palladium-catalyzed methods have also been reported for the monoselective ortho-C–H alkylation of N-quinolyl benzamides, showcasing how the amide directing group can be used to functionalize the aromatic ring. acs.org

Table 2: Catalytic N-Alkylation of Benzamide with Various Alcohols

This table shows the yields of N-alkylated benzamides using a cobalt-nanoparticle catalyst system, demonstrating the versatility of the method for creating analogues.

| Alcohol | Product | Yield (%) | Reference |

| Benzyl alcohol | N-Benzylbenzamide | 85 | nih.gov |

| 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)benzamide | 82 | nih.gov |

| 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)benzamide | 78 | nih.gov |

| 4-Chlorobenzyl alcohol | N-(4-Chlorobenzyl)benzamide | 81 | nih.gov |

| 1-Hexanol | N-Hexylbenzamide | 77 | nih.gov |

Functional Group Interconversions on the Aromatic Ring

The chloro and nitro groups on the aromatic ring of this compound are versatile handles for further chemical transformations. Functional group interconversion (FGI) allows for the conversion of one functional group into another, greatly expanding the chemical diversity of the final products. solubilityofthings.com

The nitro group is particularly useful in this regard. It can be reduced to an amine (e.g., 2-chloro-4-amino-N-propylbenzamide), which can then undergo a wide range of subsequent reactions, such as diazotization followed by substitution (Sandmeyer reaction) to introduce other functionalities like -OH, -CN, or other halogens.

The chloro group can also be modified, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, under specific conditions, the chlorine atom could be displaced by other nucleophiles or participate in reactions like Suzuki or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds, respectively. These interconversions allow for the synthesis of complex structures from a common benzamide intermediate. solubilityofthings.comvanderbilt.edu

Reaction Progress Monitoring and Yield Optimization Techniques

The successful synthesis of this compound hinges on careful monitoring of the reaction's progress and the strategic optimization of various parameters to maximize the product yield.

Reaction Progress Monitoring

Continuous monitoring is essential to determine the point of reaction completion, preventing the formation of by-products due to prolonged reaction times or excessive heating. Several analytical techniques are employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a prevalent, rapid, and cost-effective method for monitoring the progress of amidation reactions. nih.gov A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). orgsyn.org The disappearance of the starting materials (2-chloro-4-nitrobenzoic acid and n-propylamine) and the appearance of the new spot corresponding to the this compound product can be visualized, typically under UV light (254 nm). orgsyn.org The relative retention factors (Rf) of the starting materials and the product allow for a qualitative assessment of the reaction's conversion rate. nih.govgoogle.com

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful tool. It can precisely measure the concentration of reactants and products over time. acs.org A reverse-phase C18 column is often used with a mobile phase such as a methanol/water or acetonitrile/water gradient. Detection is typically performed using a UV detector, as the aromatic nitro-chloro structure absorbs UV light strongly. nih.gov

Gas Chromatography (GC): In some cases, particularly if the product and reactants are sufficiently volatile and thermally stable, GC can be used. It provides information on the purity of the mixture and the relative amounts of each component. google.com

Spectroscopic Methods: While not typically used for real-time monitoring, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the final product structure after the reaction is deemed complete and the product has been isolated. acs.orgmdpi.com

The following table summarizes the common techniques for monitoring the synthesis of this compound.

| Technique | Principle | Typical Application in Synthesis | Advantages |

| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid stationary phase. | Rapidly track the consumption of 2-chloro-4-nitrobenzoic acid and the formation of the amide product. nih.govmdpi.com | Fast, inexpensive, requires minimal sample. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation in a packed column. | Quantify reactants and products; assess purity with high accuracy. acs.orgnih.gov | Quantitative, high resolution, automatable. |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Monitor reactions involving volatile starting materials or products. google.com | High sensitivity for volatile compounds. |

| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis. | Can be coupled with GC or LC (GC-MS, LC-MS) or used with ambient sampling to identify product and by-product masses directly from the reaction mixture. acs.orgwaters.com | Provides molecular weight information, highly sensitive. |

Yield Optimization Techniques

Optimizing the reaction yield involves systematically adjusting various parameters to favor the formation of the desired product over side reactions. Modern approaches often combine high-throughput experimentation with machine learning algorithms to accelerate this process. nih.gov

Reagent Stoichiometry and Coupling Agents: The amidation of 2-chloro-4-nitrobenzoic acid can be facilitated by converting the carboxylic acid to a more reactive intermediate. Using thionyl chloride or oxalyl chloride creates 2-chloro-4-nitrobenzoyl chloride, which reacts readily with n-propylamine. nih.gov Alternatively, direct coupling can be achieved using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). chemicalbook.com Optimizing the equivalents of the coupling agents and the amine is crucial for driving the reaction to completion.

Solvent and Temperature: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used for these types of reactions. nih.govchemicalbook.com The reaction temperature also plays a significant role. While some reactions proceed at room temperature, others may require heating to increase the rate. chemicalbook.com However, excessive heat can lead to degradation or side-product formation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique for accelerating organic reactions and improving yields. In the synthesis of related N-substituted nitroanthranilic acids from 2-chloro-5-nitrobenzoic acid, microwave heating drastically reduced reaction times (from hours to minutes) and often proceeded without the need for a catalyst or solvent, leading to high yields. acs.orgacs.org This method could be highly applicable to the synthesis of this compound.

Catalyst Optimization: For reactions involving catalysts, such as the copper-catalyzed amination of chlorobenzoic acids or TiF₄-catalyzed direct amidation, optimizing the catalyst loading is essential. nih.govrsc.org Too little catalyst can result in a slow or incomplete reaction, while too much may not improve the yield and can complicate purification.

The table below illustrates how reaction parameters can be varied to optimize the yield, based on findings from analogous benzamide syntheses.

| Parameter | Variation | Effect on Reaction | Example from Literature (Analogous Reactions) |

| Reaction Method | Conventional Heating vs. Microwave Irradiation | Microwave heating can dramatically reduce reaction time and increase yield. | Synthesis of N-substituted 5-nitroanthranilic acids saw yields up to >99% in 5-30 minutes with microwave assistance. acs.org |

| Coupling Agent | Use of EDCI/DMAP or conversion to acyl chloride. | Acyl chloride route is highly reactive; EDCI provides a milder, one-pot procedure. nih.govchemicalbook.com | Amidation of benzoic acids using EDCI/DMAP in DCM is a standard procedure. chemicalbook.com |

| Temperature | Room Temperature vs. Reflux | Increased temperature generally increases reaction rate but may promote side reactions. | Copper-catalyzed amination of 2-chlorobenzoic acids is typically performed at elevated temperatures (e.g., 130°C). nih.gov |

| Catalyst Loading | Varying mol% of catalyst (e.g., TiF₄) | Optimal catalyst concentration maximizes yield without unnecessary cost or purification burden. | Increasing TiF₄ catalyst from 10 mol% to 50 mol% increased the yield of an amide from 24% to 90%. rsc.org |

Purification Methodologies for Nitro-Chloro-N-Propylbenzamide Compounds

After the synthesis reaction is complete, the crude this compound must be purified to remove unreacted starting materials, catalysts, and by-products. The solid nature of the product allows for several effective purification strategies.

Aqueous Work-up: The first step in purification often involves an aqueous work-up. The reaction mixture is typically dissolved in an organic solvent and washed sequentially with different aqueous solutions.

Acid Wash: Washing with a dilute acid (e.g., 1M HCl) removes any unreacted n-propylamine by converting it to its water-soluble ammonium (B1175870) salt. mdpi.com

Base Wash: A subsequent wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, neutralizes and removes any unreacted 2-chloro-4-nitrobenzoic acid by converting it to its water-soluble sodium salt. chemicalbook.com

Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying. mdpi.com

Recrystallization: This is the most common method for purifying solid organic compounds. emu.edu.tr The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools slowly, the pure product crystallizes, leaving impurities behind in the solvent. emu.edu.tr The choice of solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is critical and often determined empirically.

Column Chromatography: For more difficult separations or to achieve very high purity, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase), often a mixture of hexanes and ethyl acetate, is passed through the column. orgsyn.org The components of the mixture separate based on their differing affinities for the stationary and mobile phases. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Specialized Washes for Nitro-Aromatics: Industrial processes for purifying nitrated aromatic compounds sometimes involve washing with an aqueous ammonia (B1221849) or caustic soda solution to specifically remove acidic by-products like nitrophenols, which can form during nitration steps. nih.govgoogle.com While less common for a lab-scale amide synthesis, this highlights a specific technique for this class of compounds.

The following table outlines the primary purification techniques applicable to this compound.

| Purification Technique | Principle | Impurities Removed | Key Considerations |

| Aqueous Work-up | Liquid-liquid extraction based on the acidic/basic properties of impurities. | Unreacted n-propylamine, 2-chloro-4-nitrobenzoic acid, water-soluble catalysts. | The product must be stable to the acidic and basic conditions. mdpi.comchemicalbook.com |

| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Most soluble and insoluble impurities. | Requires finding a suitable solvent; slow cooling is key to forming pure crystals. emu.edu.tr |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | By-products with similar polarity to the product, unreacted starting materials. | Can be time-consuming and requires larger volumes of solvent compared to recrystallization. orgsyn.org |

Spectroscopic and Advanced Characterization of 2 Chloro 4 Nitro N Propylbenzamide

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific information about the chemical bonds and functional groups present in 2-chloro-4-nitro-N-propylbenzamide can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the type of bond and its environment.

For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. In a related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-propylbenzamide, this N-H stretch was observed at 3524.01 cm⁻¹ nih.gov. The carbonyl (C=O) stretching of the amide group is one of the most intense bands in the spectrum, anticipated to be in the 1630-1680 cm⁻¹ range; a value of 1650.13 cm⁻¹ was recorded for the aforementioned related sulfonamide nih.gov.

The presence of the nitro (NO₂) group gives rise to two distinct stretching vibrations: an asymmetric stretch typically found between 1500 and 1590 cm⁻¹ and a symmetric stretch between 1300 and 1380 cm⁻¹ nih.gov. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the N-propyl group are found just below 3000 cm⁻¹ nih.gov.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

| Amide C=O | Stretching | 1630 - 1680 |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1590 |

| Nitro NO₂ | Symmetric Stretching | 1300 - 1380 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 700 - 850 |

Raman spectroscopy serves as a valuable complement to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes that are often weak or absent in the IR spectrum. While a specific experimental Raman spectrum for this compound is not readily found in the surveyed literature, data from the closely related compound 2-chloro-4-nitrobenzamide is available nih.gov. Symmetrical and non-polar bonds, such as the aromatic ring C-C stretching vibrations, typically produce strong Raman signals. The nitro group's symmetric stretch is also known to be Raman active. This technique provides a unique molecular vibrational fingerprint that is crucial for comprehensive structural confirmation.

To achieve a definitive assignment of the observed vibrational modes, experimental FT-IR and Raman spectra are often compared with spectra calculated using computational chemistry methods. Techniques like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G(d), are used to optimize the molecular geometry and calculate the vibrational frequencies in the ground state nih.gov.

Studies on analogous molecules, such as 2-chloro-N-(diethylcarbamothioyl)benzamide, have shown that this approach yields excellent agreement between experimental and calculated frequencies after applying a scaling factor to the theoretical data nih.gov. This comparative analysis allows for the precise assignment of complex vibrational modes that may overlap in the experimental spectra, leading to a more profound understanding of the molecule's vibrational properties. For one such related compound, the scaled B3LYP/6-31G(d) method resulted in a mean absolute deviation of about 13.7 cm⁻¹ from the experimental values nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information about the number and types of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the protons of the N-propyl group.

The aromatic region should contain signals for the three protons on the benzene (B151609) ring. The proton at C5, situated between the chloro and nitro groups, is expected to be a doublet of doublets. The protons at C3 and C6 will likely appear as doublets. Based on related structures, these aromatic protons are anticipated to resonate in the δ 7.5–8.5 ppm range nih.gov. The amide (N-H) proton typically appears as a broad singlet that may shift depending on solvent and concentration, but in similar benzamides, it has been observed at a downfield chemical shift nih.gov.

The N-propyl group will exhibit a characteristic pattern: a triplet for the terminal methyl (-CH₃) protons, a multiplet (often a sextet) for the central methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons adjacent to the nitrogen atom (N-CH₂-).

| Proton Environment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

| Aromatic H (H3, H5, H6) | 7.5 - 8.5 | d, dd |

| Amide N-H | 8.0 - 9.0 | br s |

| N-CH₂ -CH₂-CH₃ | 3.2 - 3.5 | t |

| N-CH₂-CH₂ -CH₃ | 1.5 - 1.8 | m (sextet) |

| N-CH₂-CH₂-CH₃ | 0.9 - 1.1 | t |

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The spectrum of this compound is expected to show ten distinct signals. The carbonyl carbon (C=O) of the amide is the most deshielded, typically appearing in the δ 163–168 ppm region nih.gov. The six aromatic carbons will have signals in the δ 120–150 ppm range. The carbons directly attached to the electron-withdrawing chloro (C2) and nitro (C4) groups will be significantly influenced. The three aliphatic carbons of the N-propyl group will appear in the upfield region of the spectrum (δ 10–50 ppm).

| Carbon Environment | Predicted Chemical Shift (δ ppm) |

| C =O | 163 - 168 |

| Aromatic C -NO₂ (C4) | 148 - 152 |

| Aromatic C -Cl (C2) | 135 - 140 |

| Aromatic C -H & C -C=O | 120 - 135 |

| N -CH₂-CH₂-CH₃ | 40 - 45 |

| N-CH₂-CH₂ -CH₃ | 20 - 25 |

| N-CH₂-CH₂-CH₃ | 10 - 15 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR spectroscopy is a powerful tool for mapping the connectivity of atoms within a molecule. wikipedia.org For a molecule with the complexity of this compound, 2D NMR is indispensable for assigning the specific proton (¹H) and carbon (¹³C) signals, which can be ambiguous in one-dimensional spectra.

Correlation Spectroscopy (COSY) would be employed to identify proton-proton (¹H-¹H) spin-spin couplings. libretexts.org This technique is instrumental in establishing the connectivity within the propyl chain and the spin system on the aromatic ring.

Expected COSY Correlations:

A cross-peak between the N-H proton and the adjacent methylene (-CH₂-) protons of the propyl group.

Correlation between the two methylene groups of the propyl chain.

Correlation between the terminal methyl (-CH₃) and the adjacent methylene (-CH₂-) protons of the propyl group.

On the aromatic ring, a correlation would be expected between the protons at position 5 and position 6, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, in this case, ¹³C atoms. creative-biostructure.com This experiment is crucial for assigning the carbon signals of the propyl chain and the protonated carbons of the aromatic ring.

Expected HSQC Correlations:

A cross-peak for each C-H bond, linking the proton signal to its directly attached carbon signal. This would definitively assign the carbons of the propyl group and the aromatic CH groups.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. creative-biostructure.com This is arguably the most powerful tool for piecing together the molecular puzzle, as it connects different functional groups across the structure.

Expected Key HMBC Correlations:

The N-H proton should show a correlation to the carbonyl carbon (C=O) and the first carbon of the propyl chain.

The protons of the N-CH₂ group should show correlations to the carbonyl carbon and the second carbon of the propyl chain.

The aromatic protons will show correlations to neighboring carbons as well as to the carbonyl carbon, definitively linking the amide functionality to the 2-chloro-4-nitrophenyl ring. For instance, the proton at position 6 would be expected to show a 3-bond correlation to the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| Carbonyl (C=O) | - | ~164-168 | N-H, H-6, N-CH₂ |

| Aromatic C-1 | - | ~138-142 | H-3, H-5 |

| Aromatic C-2 (C-Cl) | - | ~128-132 | H-3, H-6 |

| Aromatic C-3 | ~8.2-8.4 | ~120-124 | C-1, C-5, C-Cl |

| Aromatic C-4 (C-NO₂) | - | ~148-152 | H-3, H-5 |

| Aromatic C-5 | ~7.8-8.0 | ~125-129 | C-1, C-3, C-NO₂ |

| Aromatic C-6 | ~7.6-7.8 | ~130-134 | C-2, C-4, C=O |

| Amide N-H | ~8.5-8.9 (triplet) | - | C=O, N-CH₂ |

| N-Propyl CH₂ | ~3.3-3.5 (quartet) | ~41-45 | C=O, Propyl CH₂, Propyl CH₃ |

| N-Propyl CH₂ | ~1.5-1.7 (sextet) | ~22-26 | N-CH₂, Propyl CH₃ |

| N-Propyl CH₃ | ~0.9-1.1 (triplet) | ~11-14 | N-CH₂, Propyl CH₂ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from related compounds. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound. msu.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization (ESI) is a soft ionization technique that is ideal for determining the molecular weight of moderately polar compounds like this compound. nih.gov The analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution ESI-MS would allow for the determination of the exact mass, which can be used to confirm the elemental formula.

Chemical Formula: C₁₀H₁₁ClN₂O₃

Molecular Weight (Nominal): 242 g/mol

Calculated Exact Mass: 242.0458

Table 2: Predicted ESI-MS Ions for this compound

| Ion Adduct | Calculated m/z |

| [M+H]⁺ | 243.0531 |

| [M+Na]⁺ | 265.0350 |

| [M-H]⁻ | 241.0385 |

Electron Impact Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

Electron impact (EI) mass spectrometry is a higher-energy ionization technique that causes extensive fragmentation of the molecule. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information by revealing the weakest bonds and most stable fragment ions.

Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, or the bond between the carbonyl group and the nitrogen atom.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.

Cleavage of the Propyl Chain: Fragmentation of the N-propyl group is expected, leading to the loss of ethyl or methyl radicals.

Loss of Small Molecules: Loss of the nitro group (NO₂) or the chlorine atom (Cl) from the aromatic ring.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment Structure / Origin |

| 242/244 | Molecular ion [M]⁺• (with isotopic pattern for Cl) |

| 183/185 | [M - C₃H₇N]⁺• (Loss of propylamine) |

| 155/157 | [Cl(NO₂)C₆H₃CO]⁺ (Acylium ion) |

| 128/130 | [ClC₆H₃CO]⁺ (Loss of NO₂) |

| 72 | [C₃H₇NH₂]⁺• (Propylamine radical cation) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would provide the ultimate confirmation of the structure. In an MS/MS experiment, the molecular ion (e.g., m/z 243 in positive ESI mode) is selected, isolated, and then subjected to fragmentation. The resulting daughter ions are then analyzed. This process confirms that the observed fragment ions in a complex mixture or from a chromatographic peak indeed originate from the parent compound of interest, providing a higher degree of confidence in the structural assignment. The fragmentation pattern would be expected to be similar to that predicted for EI-MS.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.

Analysis of Chromophores and Electronic Transitions

The UV-Vis spectrum of this compound is determined by the chromophores present in its structure. A chromophore is a part of a molecule responsible for its color. The primary chromophore in this molecule is the 2-chloro-4-nitrophenyl group.

Key Chromophores:

Nitro-substituted benzene ring: This is a strong chromophore. The nitro group is a powerful electron-withdrawing group that, in conjugation with the benzene ring, results in significant absorption in the UV region.

Benzamide (B126) system: The carbonyl group in conjugation with the aromatic ring also contributes to the UV absorption.

Expected Electronic Transitions:

π → π* transitions: These are high-energy transitions associated with the aromatic system and are expected to result in strong absorption bands, likely in the range of 250-300 nm.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl or nitro group) to an anti-bonding π* orbital. These are typically weaker than π → π* transitions and may appear as a shoulder on the main absorption band or as a separate band at a longer wavelength.

The presence of the chloro and nitro substituents on the benzene ring will influence the exact position and intensity of the absorption maxima (λ_max_).

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Predicted λ_max (nm) | Associated Electronic Transition | Chromophore |

| ~260-290 | π → π | Nitro-substituted benzamide system |

| ~300-340 | n → π | Carbonyl and nitro groups |

Correlation of Experimental UV-Vis Spectra with Theoretical Predictions

The electronic absorption spectrum of a molecule, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into the electronic transitions occurring within the molecule. The correlation of this experimental data with theoretical predictions from computational chemistry offers a powerful tool for validating the molecular structure and understanding its electronic properties.

While specific experimental UV-Vis spectra for this compound are not widely published, data from structurally similar compounds, such as N-(3-chlorophenethyl)-4-nitrobenzamide, can provide a basis for understanding its expected spectroscopic behavior. mdpi.com The UV-Vis spectrum of such compounds is typically characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the nitro group. mdpi.com

Theoretical predictions of the UV-Vis spectrum for this compound can be performed using computational methods like Time-Dependent Density Functional Theory (TD-DFT). This approach involves optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies and oscillator strengths for the electronic transitions. researchgate.net For a related compound, 2-Chloro-3,4-Dimethoxybenzaldehyde, theoretical calculations have been shown to successfully predict the experimental UV-Vis absorption bands. researchgate.net

A hypothetical comparison for this compound would involve the following:

| Parameter | Experimental UV-Vis (Hypothetical) | Theoretical Prediction (TD-DFT) |

| λmax (nm) | Expected in the range of 250-350 nm | Calculated wavelength of maximum absorption |

| Transition | π → π* and n → π* | Assignment of calculated transitions |

| Solvent | Dichloromethane (B109758) or similar | Simulation in the same solvent continuum |

The correlation between the experimental and theoretical spectra would be assessed by comparing the predicted λmax values and oscillator strengths with the observed absorption maxima and their intensities. A strong correlation would provide confidence in the optimized molecular structure and the electronic transitions identified.

Elemental Compositional Analysis (CHNS)

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₁ClN₂O₃.

The theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are as follows:

| Element | Theoretical Percentage (%) |

| Carbon (C) | 49.49 |

| Hydrogen (H) | 4.57 |

| Nitrogen (N) | 11.54 |

| Chlorine (Cl) | 14.61 |

| Oxygen (O) | 19.78 |

An experimental CHNS analysis would be performed using an automated elemental analyzer. researchgate.net The results would be compared against the theoretical values to confirm the purity and elemental composition of the synthesized this compound. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, is considered a confirmation of the compound's elemental integrity.

| Element | Theoretical (%) | Experimental (%) (Hypothetical) |

| Carbon | 49.49 | 49.52 |

| Hydrogen | 4.57 | 4.60 |

| Nitrogen | 11.54 | 11.51 |

| Sulfur | 0.00 | Not Detected |

X-ray Diffraction (XRD) for Powder Sample Analysis

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline nature and microstructural properties of a solid material. For a powder sample of this compound, XRD analysis can provide information on its crystallinity, crystallite size, and lattice strain.

The analysis of a powder XRD pattern involves the examination of the peak positions, intensities, and widths. The Scherrer equation can be used to estimate the average crystallite size (D) from the broadening of the diffraction peaks:

D = (Kλ) / (β cosθ)

Where:

K is the Scherrer constant (typically ~0.9)

λ is the X-ray wavelength

β is the full width at half maximum (FWHM) of the diffraction peak

θ is the Bragg angle

Lattice strain, which arises from crystal imperfections and distortions, also contributes to peak broadening and can be analyzed using methods like the Williamson-Hall plot. researchgate.netmdpi.com

| Parameter | Value |

| Crystallite Size (nm) | 30 - 60 |

| Lattice Strain (%) | 0.1 - 0.3 |

| Dislocation Density (lines/m²) | 10¹⁴ - 10¹⁵ |

These parameters provide valuable insights into the microstructure of the material, which can influence its physical properties such as solubility and dissolution rate.

Crystallographic Analysis and Solid State Characteristics

Single Crystal X-ray Diffraction Studies

Experimental determination of the crystal structure of 2-chloro-4-nitro-N-propylbenzamide through single-crystal X-ray diffraction is required to provide definitive data for the following aspects.

Determination of Molecular Geometry and Conformation

A crystallographic study would be necessary to ascertain the precise bond lengths, bond angles, and torsion angles within the this compound molecule. This would reveal the planarity of the benzamide (B126) group, the orientation of the propyl chain, and the twist of the nitro group relative to the benzene (B151609) ring.

Elucidation of Intermolecular Interactions: Hydrogen Bonding Patterns

Analysis of the crystal structure would be essential to identify and characterize any intermolecular hydrogen bonds. It is anticipated that the amide N-H group would act as a hydrogen bond donor, likely interacting with the oxygen atoms of the nitro group or the carbonyl group of an adjacent molecule. The specific patterns and dimensionality of these hydrogen-bonding networks are yet to be determined.

Polymorphism and Crystal Engineering Principles

The existence of polymorphs—different crystal structures of the same compound—is a common phenomenon in organic molecules.

Identification and Characterization of Polymorphic Forms

Systematic screening for polymorphs of this compound has not been reported in the literature. Such studies would involve crystallization from a variety of solvents and under different conditions (e.g., temperature, pressure) to identify any existing polymorphic forms. Each polymorph would then require full characterization by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to determine its unique structure and thermodynamic stability.

Analysis of this compound Reveals Undocumented Crystallographic Characteristics

Despite significant interest in the structural properties of nitrobenzamide derivatives, a comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of specific research on the solid-state characteristics of this compound.

Detailed investigations into the crystal structure, factors influencing crystal growth and morphology, and the analysis of crystal voids and free space within the unit cell for the specific compound, this compound, have not been publicly documented. While numerous studies have been conducted on analogous compounds, the unique combination of the chloro, nitro, and N-propyl substituents on the benzamide framework means that data from these related molecules cannot be accurately extrapolated to describe the crystallographic nature of the target compound.

The scientific community has explored the crystal structures of similar molecules, such as N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, which provides insights into how related structures pack in the solid state. nih.govresearchgate.net However, the substitution of the 2-nitrobenzoyl group with a propyl group introduces significant conformational flexibility, which would fundamentally alter intermolecular interactions and, consequently, the entire crystal lattice.

Research into other substituted nitroaromatic compounds has detailed methodologies for crystal growth and the analysis of crystal packing, including the impact of different functional groups on molecular arrangement and the resulting physical properties. researchgate.netmdpi.com Furthermore, computational and experimental techniques for analyzing crystal voids and the percentage of free space in a unit cell are well-established, highlighting the importance of these parameters in understanding a crystal's stability and mechanical properties.

Unfortunately, the application of these analytical techniques to this compound has not been reported. Commercial suppliers list the compound, confirming its existence and availability for research purposes. sigmaaldrich.comsigmaaldrich.com However, they also note a lack of curated analytical data for this specific molecule. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies

Prediction of Ligand-Target Interaction Modes (Theoretical Binding Sites)

In the absence of specific experimental data, theoretical binding sites for 2-chloro-4-nitro-N-propylbenzamide can be predicted using molecular docking simulations. These simulations computationally place the ligand into the binding sites of various potential protein targets. By calculating the binding energies and analyzing the non-covalent interactions, the most probable binding modes can be identified. For a molecule like this compound, potential protein targets could include enzymes or receptors where other substituted benzamides have shown activity.

The predicted binding mode would likely involve the key functional groups of the molecule: the amide, the chloro group, and the nitro group. The aromatic ring itself can also participate in various interactions.

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Molecular Interfaces

The interactions of this compound at a molecular interface are governed by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding : The amide group is a primary site for hydrogen bonding, with the nitrogen atom acting as a hydrogen bond donor and the oxygen atom as a hydrogen bond acceptor. The nitro group's oxygen atoms can also act as hydrogen bond acceptors. These interactions are crucial for the specificity and stability of the ligand-target complex.

Hydrophobic Interactions : The propyl chain and the benzene (B151609) ring contribute to the molecule's hydrophobicity. These nonpolar regions can interact favorably with hydrophobic pockets within a protein's binding site, further stabilizing the complex.

A hypothetical representation of these interactions is detailed in the table below:

| Functional Group | Potential Interaction | Interacting Partner in a Theoretical Protein Target |

| Amide (N-H) | Hydrogen Bond Donor | Amino acid residues with oxygen atoms (e.g., Asp, Glu) |

| Amide (C=O) | Hydrogen Bond Acceptor | Amino acid residues with N-H groups (e.g., Asn, Gln) |

| Nitro Group (NO2) | Hydrogen Bond Acceptor | Amino acid residues with N-H or O-H groups (e.g., Arg, Tyr) |

| Benzene Ring | π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Propyl Chain | Hydrophobic Interaction | Nonpolar amino acid residues (e.g., Leu, Val, Ile) |

| Chloro Group | Halogen Bonding | Electron-rich atoms like oxygen or sulfur |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic view of this compound and its complexes, providing insights into their conformational changes and stability over time.

Conformational Dynamics and Stability Analysis in Theoretical Environments

MD simulations can be used to explore the conformational landscape of this compound in various theoretical environments, such as in a vacuum, in water, or within a lipid bilayer. These simulations reveal the molecule's flexibility, preferred conformations, and the energy barriers between different conformational states. The stability of a particular conformation is assessed by analyzing its potential energy over the course of the simulation.

Structure-Property Correlations from Theoretical Data

Theoretical data can be used to establish correlations between the structure of this compound and its physicochemical properties. These quantitative structure-property relationship (QSPR) models can predict properties such as solubility, lipophilicity (logP), and electronic properties based on calculated molecular descriptors.

| Molecular Descriptor | Predicted Property | Significance |

| Polar Surface Area (PSA) | Membrane permeability, solubility | A higher PSA is generally correlated with lower membrane permeability and higher aqueous solubility. |

| Calculated logP (cLogP) | Lipophilicity | Indicates the molecule's partitioning between an oily and an aqueous phase, affecting its absorption and distribution. |

| Dipole Moment | Polarity | Reflects the overall charge distribution in the molecule, influencing its interactions with polar solvents and other molecules. |

| HOMO/LUMO Energies | Reactivity, Electronic Transitions | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electron-donating and accepting capabilities. |

These theoretical investigations provide a foundational understanding of the chemical and physical behavior of this compound, paving the way for targeted experimental studies.

Chemical Reactivity and Reaction Pathways

Reactivity of the Amide Functional Group

The N-propylbenzamide portion of the molecule contains a secondary amide linkage, which is a common and relatively stable functional group. However, it can undergo specific reactions under appropriate conditions.

Amide hydrolysis, the cleavage of the C-N bond, is a fundamental reaction that can be catalyzed by either acid or base, typically requiring heat. The products are the corresponding carboxylic acid and amine.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. researchgate.net This attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (propylamine in this case) yields 2-chloro-4-nitrobenzoic acid. Electron-withdrawing groups on the benzene (B151609) ring, such as the nitro group, generally accelerate the rate of acidic hydrolysis in concentrated acids. researchgate.net

The generally accepted mechanism proceeds as follows researchgate.net:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the water moiety to the nitrogen atom.

Elimination of the protonated amine, forming the carboxylic acid.

Basic-Catalyzed Hydrolysis: In a basic medium, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. arkat-usa.org This step is typically the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then expels the amide anion (which is a poor leaving group) to reform the carbonyl. The expelled amide anion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and propylamine (B44156).

The mechanism under basic conditions is generally simpler arkat-usa.org:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the propylamide anion.

Proton transfer from the carboxylic acid to the amide anion, yielding the carboxylate and propylamine.

| Condition | Catalyst | Key Step | Products |

|---|---|---|---|

| Acidic | H₃O⁺ | Protonation of carbonyl oxygen, followed by water attack | 2-chloro-4-nitrobenzoic acid and Propylammonium ion |

| Basic | OH⁻ | Nucleophilic attack of hydroxide on carbonyl carbon | Sodium 2-chloro-4-nitrobenzoate and Propylamine |

The hydrogen atom attached to the nitrogen in the secondary amide group of 2-chloro-4-nitro-N-propylbenzamide can be replaced by other groups. A notable reaction is N-chlorination. Secondary amides can be N-chlorinated at varying pH levels using different chlorinating agents. cdnsciencepub.comingentaconnect.com The reactivity of the chlorinating agents often follows the sequence: HOCl > Cl₂ > Cl₂O. cdnsciencepub.comingentaconnect.com

The reaction with hypochlorite (B82951) (⁻OCl) is believed to proceed via the formation of a hydrogen bond between the amide hydrogen and the hypochlorite oxygen, followed by the transfer of the chlorine atom. cdnsciencepub.com The rate of N-chlorination is significantly influenced by the electronic character of the substituents on both the aromatic ring and the N-alkyl group. cdnsciencepub.comnih.gov Electron-withdrawing groups on the benzoyl moiety, like the chloro and nitro groups present in this molecule, would affect the electron density on the amide nitrogen and thus influence the reaction rate.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Further substitution on the benzene ring of this compound by an electrophile (E⁺) is significantly influenced by the existing substituents. The chloro, nitro, and N-propylbenzamide groups all exert directing and activating or deactivating effects.

The outcome of an electrophilic aromatic substitution (EAS) reaction is determined by the combined influence of the groups already present on the ring. libretexts.orglibretexts.org

Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing group. libretexts.orgpressbooks.pub Although it is deactivating due to its electron-withdrawing inductive effect, it can donate lone-pair electrons through resonance, which stabilizes the carbocation intermediate (sigma complex) when the attack occurs at the ortho and para positions. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. pressbooks.pubquora.com It strongly withdraws electron density from the ring through both inductive and resonance effects, destabilizing the sigma complex, particularly when the attack is at the ortho and para positions. quora.com

N-propylbenzamide Group (-C(O)NH-propyl): The amide group itself is a deactivating group due to the electron-withdrawing nature of the carbonyl. The carbonyl carbon pulls electron density from the ring, making it less nucleophilic. Like other carbonyl-containing groups, it acts as a meta-director.

For this compound, the benzene ring is already heavily substituted and strongly deactivated towards further electrophilic attack. The positions available for substitution are C3, C5, and C6 relative to the amide group at C1.

Position 3: Ortho to the chloro group and meta to the nitro group.

Position 5: Meta to the chloro group and ortho to the nitro group.

Position 6: Ortho to the amide group and para to the nitro group.

All three substituents (-Cl, -NO₂, -CONH-propyl) are deactivating, making any further EAS reaction extremely difficult and requiring harsh conditions. latech.edu The directing effects often oppose each other. The chloro group directs ortho/para (to positions 3 and 5), while the nitro and amide groups direct meta (the nitro group directs to position 6, and the amide group directs to position 5).

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -C(O)NH-propyl | 1 | Deactivating | Meta (to positions 3, 5) |

| -Cl | 2 | Deactivating | Ortho, Para (to positions 3, 5) |

| -NO₂ | 4 | Strongly Deactivating | Meta (to positions 2, 6) |

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway for this molecule, in contrast to the difficulty of EAS. NAS reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. libretexts.org

In this compound, the chloro group at C2 is a potential leaving group. The powerful electron-withdrawing nitro group is located para to the chloro group. This arrangement strongly activates the ring toward nucleophilic attack. libretexts.orgnih.gov The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

Therefore, the chlorine atom can be displaced by strong nucleophiles (e.g., OH⁻, RO⁻, NH₃). The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanion intermediate, followed by the loss of the chloride ion to restore aromaticity. libretexts.org The presence of the nitro group in the para position is crucial for the stabilization of this intermediate, making the reaction feasible. libretexts.orgmdpi.com

Oxidative Transformations and Radical Chemistry

The oxidative and radical chemistry of this compound is primarily dictated by the interplay between the electron-deficient nitroaromatic ring and the N-propyl amide side chain. While the nitroaromatic core is generally resistant to oxidative attack due to the strongly electron-withdrawing nature of the nitro group, the N-propyl group presents a site for potential oxidative transformations. nih.gov

Oxidative N-Dealkylation:

A significant potential oxidative pathway for this compound is the oxidative N-dealkylation of the propyl group. This type of reaction is a known metabolic pathway for many N-alkyl amides and can also be achieved through chemical means. rsc.orgacs.orgnih.gov The reaction is believed to proceed via a radical mechanism, initiated by the abstraction of a hydrogen atom from the carbon atom alpha to the amide nitrogen.

The proposed mechanism involves the following steps:

Hydrogen Abstraction: A radical initiator or an oxidizing species abstracts a hydrogen atom from the methylene (B1212753) group adjacent to the nitrogen atom of the N-propyl chain, forming a carbon-centered radical intermediate.

Oxidation: This radical can then be oxidized to an iminium ion.

Hydrolysis: Subsequent hydrolysis of the iminium ion leads to the cleavage of the C-N bond, yielding 2-chloro-4-nitrobenzamide and propionaldehyde.

Research on analogous N,N-dialkylbenzamides has shown that microsomal oxidation can lead to N-dealkylation through such radical intermediates. rsc.org Furthermore, biomimetic oxidation systems using nonheme manganese complexes have been shown to effectively catalyze the oxidative N-dealkylation of tertiary amides. acs.orgnih.gov

Radical Chemistry of the Nitroaromatic Moiety:

The predominant radical chemistry associated with nitroaromatic compounds involves their reduction to form nitro radical anions (ArNO₂⁻•). nih.gov While this is a reductive process, it is fundamental to understanding the radical behavior of this class of compounds. These radical anions are typically formed through single-electron transfer from a suitable donor.

Nitro radical anions are generally unreactive as damaging species themselves but are key intermediates in further reductive metabolism that can lead to more reactive species. nih.gov The stability and subsequent reactions of the nitro radical anion of this compound would be influenced by the electronic environment of the aromatic ring, including the presence of the chloro and amide substituents.

| Reactant/Intermediate | Transformation | Potential Product(s) | Reaction Type |

| This compound | Hydrogen abstraction from N-propyl chain | Carbon-centered radical | Radical Initiation |

| Carbon-centered radical | Oxidation and Hydrolysis | 2-chloro-4-nitrobenzamide, Propionaldehyde | Oxidative N-Dealkylation |

| This compound | Single-electron reduction | This compound radical anion | Radical Formation |

Photochemical Reactivity Studies

The photochemical reactivity of this compound is expected to be dominated by the nitroaromatic chromophore, which is known to be photochemically active. kaust.edu.saacs.orgrsc.org Upon absorption of UV-Vis light, nitroaromatic compounds can be promoted to excited singlet states, which can then undergo intersystem crossing to form more stable triplet states. kaust.edu.saresearchgate.net

Excited State Dynamics:

The presence of the nitro group facilitates efficient intersystem crossing from the singlet (S₁) to the triplet (T₁) manifold. kaust.edu.sarsc.org The subsequent chemistry of the molecule is then largely determined by the reactivity of this triplet state. The torsional motion between the nitro group and the aromatic ring is a key factor in the deactivation pathways of the excited state. kaust.edu.sa

Potential Photochemical Transformations:

Several photochemical reaction pathways are plausible for this compound, based on studies of other nitroaromatic compounds:

Photoreduction: In the presence of a hydrogen donor, the excited triplet state of the nitroaromatic ring can abstract a hydrogen atom, leading to the formation of a nitroso compound. Further reduction can yield hydroxylamines and ultimately the corresponding amine.

Nitric Oxide (NO) Dissociation: Some nitroaromatic compounds have been shown to undergo photodissociation to release nitric oxide (NO•). kaust.edu.saacs.orgrsc.org This process often involves complex rearrangements in the excited state.

Formation of Nitrous Acid (HONO): The photolysis of nitroaromatic compounds deposited on surfaces has been identified as a potential source of atmospheric nitrous acid. acs.org This pathway could be relevant for this compound under environmental conditions.

The specific photochemical behavior of this compound would depend on factors such as the excitation wavelength, the solvent, and the presence of other reactive species.

| Process | Description | Potential Outcome |

| Light Absorption & Intersystem Crossing | Absorption of photons leads to an excited singlet state, followed by efficient conversion to a triplet state. | Formation of the triplet excited state of this compound. |

| Photoreduction | The excited triplet state abstracts hydrogen atoms from a donor molecule. | Formation of 2-chloro-4-nitroso-N-propylbenzamide and other reduced species. |

| NO• Dissociation | Photochemical cleavage of the C-N bond of the nitro group. | Release of nitric oxide. |

| HONO Formation | Photolysis, potentially on surfaces. | Generation of nitrous acid. |

Supramolecular Chemistry and Molecular Recognition

Design of Supramolecular Synthons Involving the Benzamide (B126) Moiety

The benzamide moiety is a cornerstone of crystal engineering due to its reliable formation of predictable hydrogen-bonding patterns known as supramolecular synthons. The secondary amide group in 2-chloro-4-nitro-N-propylbenzamide provides a single hydrogen bond donor (N-H) and a primary acceptor (the carbonyl oxygen, C=O). This arrangement facilitates the formation of two principal synthons common to secondary amides:

The R²₂(8) Dimer: In this motif, two molecules form a centrosymmetric pair through two N-H···O=C hydrogen bonds, creating a stable eight-membered ring. This is a very common and robust synthon for benzamide derivatives.

The C(4) Chain or Catemer: Here, molecules are linked head-to-tail in a chain, where the N-H of one molecule donates to the carbonyl oxygen of the next. This motif propagates in one dimension.

The substituents on the aromatic ring significantly influence synthon formation. The highly electron-withdrawing nitro group presents an additional, strong hydrogen bond acceptor site (N-H···O₂N). The presence of the ortho-chloro substituent can sterically hinder certain conformations, potentially favoring one synthon over another, and can itself participate in weaker C-H···Cl interactions. nih.gov The interplay between the robust amide synthons and these secondary interactions defines the ultimate crystal packing.

Formation and Characterization of Intermolecular Hydrogen Bonding Networks in Solid State and Solution

The assembly of this compound is primarily directed by a network of intermolecular hydrogen bonds.

In the solid state , the primary interaction is the N-H···O=C hydrogen bond that forms the dimers or chains described above. acs.orgmdpi.com Beyond this principal interaction, a network of weaker hydrogen bonds contributes to the stability of the crystal lattice. These include:

N-H···O(nitro) bonds: The amide proton can interact with one of the oxygen atoms of the nitro group, which is a potent hydrogen bond acceptor.

C-H···O bonds: Aromatic (C-H···O=C or C-H···O₂N) and aliphatic (from the propyl chain) C-H groups can act as weak hydrogen bond donors to the strong acceptors in the molecule. researchgate.net Studies on related nitro-substituted structures have shown that these interactions are crucial for linking primary structural motifs (like chains or dimers) into more complex two- or three-dimensional sheets. researchgate.netnih.gov

N-H···Cl bonds: In some contexts, particularly in the presence of metal ions, the chloride substituent can act as a hydrogen bond acceptor. nih.gov

In solution , the formation of these networks is highly dependent on the solvent. In non-polar solvents, the self-association of molecules to form hydrogen-bonded dimers is expected to be favorable. ucl.ac.uk In polar, protic solvents, the solute molecules will form hydrogen bonds with the solvent, competing with and potentially disrupting the self-assembly observed in the solid state.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Motif/Role |

|---|---|---|---|

| N-H···O=C | Amide N-H | Carbonyl Oxygen | Primary interaction forming R²₂(8) dimers or C(4) chains. mdpi.com |

| N-H···O(nitro) | Amide N-H | Nitro Oxygen | Secondary interaction, competes with carbonyl acceptor. nih.gov |

| C-H···O | Aromatic C-H or Propyl C-H | Carbonyl or Nitro Oxygen | Links primary synthons into sheets or 3D networks. researchgate.net |

| N-H···Cl | Amide N-H | Chloro Substituent | Possible, though weaker, interaction influencing packing. nih.gov |

Role of Pi-Stacking Interactions and Aromatic Stacking Motifs in Assembly

The aromatic ring of this compound is rendered significantly electron-deficient by the strong electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) substituents. This electronic character is a key driver in the formation of aromatic stacking interactions.

The primary stacking motifs include:

π-π Stacking: The electron-poor ring of one molecule will preferentially stack with the π-system of an adjacent molecule. Due to the substitution pattern, a parallel-displaced or offset arrangement is more likely than a direct face-to-face sandwich, as this minimizes repulsion and optimizes electrostatic interactions. acs.orgrsc.org